Product packaging for Phosdrin(Cat. No.:CAS No. 7786-34-7)

Phosdrin

Cat. No.: B033356
CAS No.: 7786-34-7
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-UHFFFAOYSA-N
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Description

Phosdrin (mevinphos) is a highly potent, short-residual organophosphate insecticide and acaricide of significant historical and research importance. Its primary value in scientific research stems from its role as a potent and fast-acting inhibitor of acetylcholinesterase (AChE), the enzyme critical for hydrolyzing the neurotransmitter acetylcholine in synaptic and neuromuscular junctions. By irreversibly phosphorylating the serine residue within the enzyme's active site, this compound causes an accumulation of acetylcholine, leading to continuous neurotransmission. This specific mechanism makes it an invaluable tool in neurotoxicology, environmental science, and entomology research for studying the cholinergic system, the acute effects of AChE inhibition, and the mechanisms of insecticide action and resistance. Researchers utilize this compound to investigate the biochemical and physiological sequelae of organophosphate exposure, including oxidative stress, neuronal degeneration, and the efficacy of potential antidotes like atropine and pralidoxime. Furthermore, its environmental persistence and degradation pathways are subjects of study in ecotoxicology. This product is provided For Research Use Only and is strictly not intended for any diagnostic, therapeutic, or other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13O6P B033356 Phosdrin CAS No. 7786-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-dimethoxyphosphoryloxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDYQSQVLXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032683
Record name Mevinphos
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URL https://comptox.epa.gov/dashboard/DTXSID2032683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7786-34-7
Record name Mevinphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7786-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Mechanistic Pathways of Phosdrin

Chemical Synthesis Methodologies for Phosdrin

The primary industrial synthesis of this compound is achieved through the Perkow reaction. wikipedia.org This reaction is a cornerstone in organophosphorus chemistry for producing vinyl phosphates from α-haloketones.

The classical synthesis involves the reaction of trimethyl phosphite (B83602) with methyl 2-chloroacetoacetate. wikipedia.org This process yields this compound, which is a mixture of two geometric isomers, alongside methyl chloride as a byproduct. The reaction is typically exothermic and proceeds readily.

A general representation of the synthesis is as follows: (CH₃O)₃P + ClCH₂C(O)CH₂COOCH₃ → (CH₃O)₂P(O)OC(CH₃)=CHCOOCH₃ + CH₃Cl

Recent modifications to this approach aim to improve reaction conditions and substrate scope. For instance, a modified Perkow reaction, known as the Perkow-Shi reaction, has been developed to synthesize enol phosphates directly from ketones, thereby avoiding the use of potentially unfavorable α-chloroketones. This method utilizes a one-pot α-tosyloxylation of a ketone, followed by the addition of a trivalent phosphorus reagent. rsc.org While not specifically detailed for this compound, this represents a significant methodological advancement for this class of compounds.

The synthesis of this compound via the Perkow reaction proceeds through a well-studied multi-step mechanism. The reaction competes with the Michaelis–Arbuzov reaction, which would produce a β-keto phosphonate (B1237965) instead of the vinyl phosphate (B84403). wikipedia.org The Perkow pathway is favored in this specific synthesis.

The mechanism unfolds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the electrophilic carbonyl carbon of the methyl 2-chloroacetoacetate. wikipedia.org

Formation of a Zwitterionic Intermediate: This initial attack forms an unstable zwitterionic intermediate. wikipedia.org

Rearrangement and Halide Elimination: The zwitterionic intermediate rapidly rearranges. The oxyanion attacks the phosphorus atom, leading to the elimination of the chloride ion and the formation of a cyclic or acyclic phosphonium (B103445) cation. wikipedia.org

Dealkylation: The final step is a dealkylation of the cationic intermediate. The displaced chloride anion acts as a nucleophile, attacking one of the methyl groups on the phosphorus ester, yielding the final enol phosphate product (this compound) and methyl chloride. wikipedia.org

The key to the Perkow reaction pathway is the initial attack on the carbonyl carbon, as opposed to the Michaelis–Arbuzov pathway which involves an attack on the α-carbon bearing the halogen. The electronic properties of the α-haloketone substrate are critical in dictating the preferred reaction pathway. wikipedia.org

This compound is comprised of two geometric isomers about the carbon-carbon double bond: the (E)-isomer and the (Z)-isomer. inchem.orgfao.org The spatial arrangement of the substituents on the double bond defines the isomeric form.

The insecticidal activity of the two isomers differs significantly, with the (E)-isomer (also referred to as the alpha- or cis-isomer in older literature) being the more potent acetylcholinesterase inhibitor. inchem.orgnih.gov Consequently, the isomeric ratio in the technical product is a critical quality parameter. Technical grade this compound is typically composed of a higher proportion of the more active (E)-isomer. inchem.org

Table 1: Typical Isomeric Composition of Technical this compound

IsomerPercentage Composition (% w/w)
(E)-mevinphos~60-64%
(Z)-mevinphos~28-30%
Other related compoundsBalance

Source: Data compiled from multiple sources. inchem.org

The stereoselectivity of the Perkow reaction is a subject of detailed study. The final E/Z ratio of the vinyl phosphate product is influenced by several factors, including the structure of the reactants, the solvent, and the reaction temperature. While direct control to produce a single isomer in the primary synthesis of this compound is challenging, understanding these factors is crucial for maximizing the yield of the desired (E)-isomer. Studies on related phosphonates have shown that the Z/E-isomerism equilibrium is a result of a combination of subtle electronic and steric factors. mdpi.comresearchgate.net For modified Perkow reactions, it has been proposed that introducing chirality at the α-carbon could be a strategy to achieve E/Z-selectivity.

Advancements in Green Chemistry Approaches for Organophosphate Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of organophosphorus compounds. researchgate.netresearchgate.net These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org While specific green synthesis routes for this compound are not widely published, general advancements in organophosphate synthesis are highly relevant.

Key green chemistry strategies applicable to this class of compounds include:

Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions, often using techniques like ball-milling, can eliminate waste and simplify product purification. researchgate.net The use of benign reaction media, such as water or ionic liquids, is also a central theme. rsc.org

Catalysis: The development of recyclable heterogeneous or magnetic catalysts can improve atom economy and reduce waste from catalyst separation. rsc.org Transition metal-free synthesis protocols are also being explored. rsc.org

Energy Efficiency: Utilizing alternative energy sources like visible light or microwave irradiation can lead to shorter reaction times and milder reaction conditions compared to conventional heating. researchgate.netrsc.org

Atom Economy: One-pot and multi-component reactions are being designed to build complex molecules like organophosphates in a single step, maximizing the incorporation of starting materials into the final product and reducing intermediate isolation steps. mdpi.com

A proposed framework for the sustainable synthesis of organophosphates involves a life cycle assessment approach, combining green chemistry principles with a retrosynthetic analysis to design more environmentally benign production routes from the ground up. nih.gov The development of the Perkow-Shi reaction, which avoids less desirable chlorinated starting materials in favor of ubiquitously available ketones, is an example of a step toward a greener synthesis of enol phosphates.

Table 2: Comparison of Conventional vs. Green Chemistry Principles in Organophosphate Synthesis

PrincipleConventional ApproachGreen Chemistry Approach
Solvents Often uses volatile organic compounds (VOCs).Prioritizes solvent-free conditions, water, or recyclable/benign solvents. researchgate.net
Energy Relies on conventional heating, often for extended periods.Employs energy-efficient methods like visible light or microwaves. rsc.org
Catalysts May use stoichiometric reagents or homogeneous catalysts that are difficult to separate.Focuses on recyclable heterogeneous or non-toxic catalysts. rsc.org
Waste Can generate significant byproducts and solvent waste.Aims for high atom economy, one-pot reactions, and minimal waste generation. researchgate.netmdpi.com
Starting Materials May use hazardous reagents like α-chloroketones.Seeks to use safer, more readily available precursors.

Biochemical Interactions and Metabolic Transformations of Phosdrin

Molecular Mechanism of Acetylcholinesterase Inhibition by Phosdrin

The primary mechanism of this compound's biological activity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. herts.ac.ukwikipedia.orgepa.gov AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a crucial step for terminating nerve signals at cholinergic synapses. nih.gov

The inhibition process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme by this compound. youtube.com This reaction forms a stable, covalent phosphate-enzyme complex. The phosphorylation renders the enzyme inactive, preventing it from binding to and hydrolyzing acetylcholine. nih.govyoutube.com Consequently, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of nicotinic and muscarinic receptors, which disrupts normal nerve impulse transmission. nih.govyoutube.com

The binding of organophosphates like this compound to AChE is initially a reversible process. However, it can undergo a subsequent chemical modification known as "aging." This process involves the cleavage of an alkyl group from the phosphorus atom of the inhibitor, which strengthens the bond between the organophosphate and the enzyme, making the inhibition effectively irreversible. youtube.com

Biotransformation Pathways of this compound in Biological Systems

The metabolic fate of this compound in biological systems involves several biotransformation pathways, which are enzymatic processes that modify the chemical structure of xenobiotics to facilitate their excretion. nih.govbritannica.com These pathways, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, determine the detoxification and clearance of the compound. nih.gov In mammals, such as rats, this compound is extensively metabolized, with a significant portion being converted to carbon dioxide. inchem.org The primary routes of biotransformation include oxidative, hydrolytic, and conjugation reactions. inchem.orgnih.gov

Key urinary metabolites identified in rats include the unchanged alpha isomer of mevinphos (B165942), as well as its metabolic products: mevinphos acid and desmethyl mevinphos. inchem.org The presence of these metabolites points to the involvement of multiple enzymatic systems in its degradation. inchem.org

Table 1: Proposed Metabolic Pathways of this compound in Rats

Metabolic Process Metabolite(s) Significance
Hydrolysis Mevinphos AcidDetoxification via cleavage of the ester linkage. inchem.orgnih.gov
O-Demethylation Desmethyl MevinphosDetoxification pathway involving the removal of a methyl group. inchem.org
Excretion Unmetabolized MevinphosA portion of the compound is excreted without being metabolized. inchem.org
Further Degradation Carbon DioxideIndicates complete breakdown of the molecule within the biological system. inchem.org

Many organophosphate insecticides, particularly those containing a thion (P=S) group like parathion (B1678463) or chlorpyrifos, require metabolic activation to exert their full toxic potential. nih.govbiorxiv.org This activation is typically an oxidative desulfuration reaction catalyzed by cytochrome P450 (CYP) enzymes, which converts the thion to a more potent oxygen analog, or oxon (P=O). nih.govbiorxiv.orgresearchgate.net

However, this compound is a phosphate (B84403) ester, meaning it already possesses the P=O bond (oxon) structure. wikipedia.orgnih.gov Therefore, it does not require oxidative bioactivation to become an effective AChE inhibitor and is considered a direct-acting organophosphate. epa.govnih.gov While oxidative metabolism is a part of its biotransformation, it is primarily a detoxification step rather than an activation one, leading to the formation of less toxic metabolites that can be more easily excreted. nih.gov

A significant pathway for the detoxification of this compound involves conjugation with glutathione (B108866) (GSH), a critical endogenous antioxidant and a key substrate in Phase II metabolic reactions. nih.govnih.gov This process is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov

Research using mouse liver enzymes has demonstrated that the detoxification of this compound is stereospecific. The cis-isomer of this compound is degraded via a glutathione-dependent mechanism to produce cis-desmethyl this compound and S-methylglutathione. nih.gov In contrast, the trans-isomer's degradation under similar conditions primarily yields dimethylphosphate, indicating a different metabolic route that is not dependent on glutathione conjugation. nih.gov This highlights the stereoselectivity of the enzymatic processes involved in this compound metabolism.

Hydrolysis is a major detoxification pathway for this compound. This reaction involves the cleavage of ester bonds within the molecule, catalyzed by various hydrolase enzymes, including carboxylesterases (CEs). msstate.edunih.gov Carboxylesterases are abundant in tissues like the liver and play a crucial role in the metabolism of numerous ester-containing xenobiotics. msstate.edunih.gov

The hydrolytic degradation of this compound can occur at two primary sites. One key reaction is the hydrolysis of the carboxylic ester linkage, which results in the formation of mevinphos acid. inchem.orgnih.gov This metabolite has been identified as a major product in both plant and animal systems. inchem.orgnih.gov Additionally, cleavage of the vinyl phosphate bond can occur, further breaking down the molecule. nih.gov The rate of non-enzymatic hydrolysis is also influenced by pH, with degradation being more rapid in alkaline conditions. nih.gov

Comparative Biochemical Pharmacology of this compound with Other Organophosphates

While all organophosphate (OP) pesticides share the fundamental mechanism of inhibiting acetylcholinesterase, there are significant pharmacological differences among them. nih.gov These differences arise from variations in their chemical structure, which influence their metabolic fate, potency, and interaction with non-target enzymes. nih.gov

A primary distinguishing feature is the requirement for metabolic activation. This compound, as a phosphate (oxon) OP, is a direct inhibitor of AChE. nih.gov This contrasts sharply with thion OPs like parathion and chlorpyrifos, which are relatively weak inhibitors themselves and must be converted to their respective oxon forms (paraoxon and chlorpyrifos-oxon) by CYP450 enzymes to become highly toxic. nih.govbiorxiv.org

The efficiency of detoxification pathways also varies significantly among different OPs. The detoxification of this compound involves hydrolysis by carboxylesterases and conjugation with glutathione. inchem.orgnih.gov Carboxylesterases can act as stoichiometric scavengers by binding irreversibly to OPs, thereby preventing them from reaching their primary target, AChE. nih.gov The rate of this hydrolysis and the susceptibility to other detoxifying enzymes, such as phosphotriesterases (also known as paraoxonases), differ between compounds and contribute to their selective toxicity across species. nih.govbiorxiv.org For instance, carboxylesterases are generally more effective in hydrolyzing carbamate (B1207046) insecticides, whereas phosphotriesterases are a more successful route for the degradation of many OPs. nih.gov

Table 2: Comparative Properties of this compound and Other Organophosphates

Feature This compound (Mevinphos) Parathion Chlorpyrifos
Chemical Class Phosphate (Oxon)Thiophosphate (Thion)Thiophosphate (Thion)
AChE Inhibition Direct-acting inhibitor. epa.govnih.govRequires metabolic activation to paraoxon. nih.govbiorxiv.orgRequires metabolic activation to chlorpyrifos-oxon. nih.govbiorxiv.org
Activation Enzyme Not applicableCytochrome P450 (CYP)Cytochrome P450 (CYP)
Primary Detoxification Hydrolysis (Carboxylesterases), Glutathione Conjugation. inchem.orgnih.govHydrolysis (Paraoxonase), CYP-mediated degradation. biorxiv.orgHydrolysis (Paraoxonase), CYP-mediated degradation. biorxiv.orgresearchgate.net

Environmental Dynamics and Biogeochemical Cycling of Phosdrin

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the breakdown of Phosdrin through chemical and physical processes without the involvement of living organisms. Key among these are hydrolysis, photolysis, and volatilization.

Hydrolysis Kinetics and Environmental Factors

Hydrolysis is a primary chemical degradation pathway for this compound in aqueous environments. The rate of this process is significantly dependent on the pH of the water. This compound is more stable in acidic to neutral conditions and hydrolyzes much more rapidly in alkaline (high pH) environments. nih.govapvma.gov.au

The persistence of this compound decreases as the pH increases. researchgate.net For instance, the half-life—the time it takes for 50% of the compound to degrade—is substantially shorter at a high pH compared to a neutral or low pH. nih.gov Studies have shown that the half-life of the (E)- and (Z)-isomers of mevinphos (B165942) are 29 and 63 days respectively at pH 7, while at pH 9, these decrease to 2.8 and 7.5 days. apvma.gov.au Another source indicates a half-life of 35 days at pH 7, which shortens to just 3 days at pH 9 and a mere 1.4 hours at pH 11. nih.gov In contrast, at a pH of 6, the half-life is reported to be 120 days. nih.gov

Temperature also plays a role, with higher temperatures generally accelerating the rate of hydrolysis. researchgate.net Research on other organophosphates has demonstrated that an increase in temperature can significantly speed up the hydrolytic transformation of these pesticides. researchgate.net

Interactive Data Table: Hydrolysis Half-life of this compound at Various pH Levels

Below is a summary of this compound's hydrolysis half-life based on pH.

IsomerpH 5pH 7pH 9
(E)-isomer 50.8–84.6 days inchem.org29.2 days apvma.gov.auinchem.org2.8 days apvma.gov.auinchem.org
(Z)-isomer 50.8–84.6 days inchem.org62.7 days apvma.gov.auinchem.org7.5 days apvma.gov.auinchem.org

Photolytic Pathways and Isomerization Dynamics

Photolysis, or degradation by sunlight, is another abiotic process affecting this compound. However, it is generally considered a less significant degradation pathway compared to hydrolysis and microbial metabolism. epa.gov The primary effect of photolysis on this compound appears to be the isomerization between the (E) and (Z) forms, rather than complete breakdown of the molecule. apvma.gov.au

The aqueous photolytic half-life of this compound at pH 7 is estimated to be around 27 days. herts.ac.uk In the atmosphere, vapor-phase this compound is expected to react with photochemically-produced hydroxyl radicals, leading to an estimated atmospheric half-life of about 4.5 hours. nih.gov Computational studies on the degradation of mevinphos by OH radicals have shown that the dominant reaction is the addition of the OH radical to the carbon-carbon double bond. nih.gov

Volatilization Characteristics and Atmospheric Transport Potential

Volatilization is the process by which a substance evaporates into the atmosphere. This compound is considered a volatile compound. apvma.gov.au After application to crops, a significant percentage of this compound can be lost to the atmosphere through evaporation. nih.gov One study noted that mean losses from lettuce, kohlrabi, green beans, and summer wheat ranged from 86-99% within 24 hours, with these losses primarily attributed to evaporation. nih.gov

Several factors influence the rate of volatilization from soil, including temperature, soil moisture, and air flow. rivm.nl An increase in temperature generally leads to increased volatilization. rivm.nlbeyondpesticides.org Volatilization is also higher from a moist soil surface. rivm.nl However, despite its volatility, the Henry's Law Constant for this compound suggests it is unlikely to volatilize significantly from water. apvma.gov.au Once in the atmosphere, its potential for long-range transport is limited by its relatively short estimated atmospheric half-life of 4.5 hours due to reaction with hydroxyl radicals. nih.gov

Biotic Degradation Mechanisms and Microbial Ecophysiology

Biotic degradation, driven by microorganisms, is the most significant process for the dissipation of this compound in the environment, particularly in soil. inchem.orgepa.gov

Aerobic and Anaerobic Soil Metabolism

Microbial metabolism is the primary driver of this compound degradation in soil environments. epa.gov The process is rapid under aerobic (oxygen-present) conditions, with a reported half-life of approximately one day. epa.gov Laboratory studies have shown aerobic half-lives for the (E) and (Z) isomers to be as short as 1.21 and 3.83 hours, respectively. inchem.org In field studies, the half-life of both isomers in soil was found to be less than four days. inchem.org

Under anaerobic (oxygen-absent) conditions, the degradation of this compound is slower. The anaerobic half-life of a mixture of this compound isomers in flooded sandy soil was reported to be about 12 days. inchem.org The major degradation pathway in soil appears to involve the formation of methylacetoacetate, which is then rapidly bound to soil particles and mineralized to carbon dioxide. inchem.org

Interactive Data Table: Soil Metabolism Half-life of this compound

The table below summarizes the soil metabolism half-life of this compound under different conditions.

ConditionHalf-life (t½)Source
Aerobic ~1 day epa.gov
Aerobic (E-isomer, lab) 1.21 hours inchem.org
Aerobic (Z-isomer, lab) 3.83 hours inchem.org
Anaerobic ~12 days inchem.orgepa.gov
Field <4 days inchem.org

Fungal and Bacterial Bioremediation Potentials

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach for cleaning up environments contaminated with pesticides like this compound. frontiersin.orgresearchgate.net Both fungi and bacteria have shown potential for degrading organophosphate pesticides. researchgate.netepa.gov

Fungi can employ various enzymatic processes, such as hydroxylation, oxidation, and esterification, to break down complex pesticide molecules. researchgate.netepa.gov Fungal species like Aspergillus niger and Trichoderma spp. have demonstrated the ability to remediate heavy metals, a different class of pollutant, indicating the broad metabolic capabilities within the fungal kingdom. frontiersin.org

Bacteria also play a crucial role in pesticide degradation. Some bacteria possess enzymes called phosphotriesterases (PTEs) that can hydrolyze organophosphates, detoxifying them. nih.gov For example, an organophosphorus hydrolase from Agrobacterium radiobacter has been shown to effectively hydrolyze various organophosphates. nih.gov The combined action of fungal and bacterial consortia can be particularly effective, as they possess complementary metabolic pathways that can degrade a wider range of pollutants. frontiersin.org While specific studies on the bioremediation of this compound by named fungal or bacterial strains are not detailed in the provided context, the general principles of microbial degradation of organophosphates strongly suggest a high potential for this approach. frontiersin.orgresearchgate.net

Plant Metabolism and Residue Dissipation

The metabolism of this compound (Mevinphos) in plants is characterized by rapid absorption, translocation, and degradation. epa.gov Studies conducted on various plants, including lettuce, strawberries, and turnips, have elucidated the primary metabolic pathways. fao.org Once absorbed, this compound is readily translocated to different parts of the plant, such as leaves and growing shoots. epa.gov

The degradation process follows two main routes. The major pathway involves the cleavage of the phosphorus-oxygen-carbon (P-O-C) bond. fao.org This enzymatic action leads to the formation of dimethyl phosphate (B84403) and methyl acetoacetate (B1235776). epa.govfao.org The methyl acetoacetate can then be further metabolized through reduction to form methyl (R,S)-3-hydroxybutyrate. fao.org This resulting compound has been observed to form conjugates with carbohydrates within the plant tissues. fao.org

A secondary, less prominent metabolic pathway results in the creation of mevinphos acid. epa.govfao.org This compound can be subsequently converted into desmethyl mevinphos acid. epa.govnih.gov Ultimately, the metabolic breakdown of this compound is suggested to lead to the formation of common biochemical compounds like methanol, acetone, and carbon dioxide, which can be integrated into the plant's natural carbon cycle. epa.gov

Residue dissipation for this compound is notably rapid, a key factor in its environmental profile. The residues of concern in plant commodities are primarily the alpha and beta isomers of the parent compound. epa.gov Field studies have demonstrated that both isomers have minimal mobility in soil, with residue levels becoming virtually undetectable in any soil layer between one day and two months following application. fao.org This rapid degradation in the upper soil layers effectively prevents significant leaching and potential groundwater contamination. fao.org In rotational crop studies where lettuce, sugar beets, and sorghum were planted 32 days after soil was treated with this compound, the harvested mature plants all contained less than 0.01 mg/kg of mevinphos equivalents, indicating low persistence and uptake by subsequent crops. fao.org

Table 1: Primary Metabolites of this compound in Plants

Metabolic PathwayKey MetabolitesFurther TransformationReference
Major Pathway (P-O-C Cleavage)Methyl acetoacetateReduction to methyl (R,S)-3-hydroxybutyrate, which conjugates with carbohydrates. fao.org
Major Pathway (P-O-C Cleavage)Dimethyl phosphateFate of the phosphorus moiety was not fully determined in the referenced studies. epa.govfao.org
Minor PathwayMevinphos acidConversion to desmethyl mevinphos acid. epa.govfao.org

Environmental Fate Modeling and Residue Dynamics

Environmental fate models are computational tools used to predict the movement, transformation, and persistence of chemical substances in the environment. researchgate.net For pesticides like this compound, models such as PRZM (Pesticide Root Zone Model), MACRO, and PEARL are often employed to simulate their behavior in soil and water systems, although specific applications for this compound are not extensively detailed in the reviewed literature. frontiersin.org These models integrate various processes, including adsorption, desorption, volatilization, and degradation, to estimate environmental concentrations over time. researchgate.netfrontiersin.org The primary input for the transformation of a parent compound like this compound within these models is its degradation rate, which leads to the formation of transformation products (TPs) at each step of the simulation. frontiersin.org

The residue dynamics of this compound are largely dictated by its chemical properties and interaction with environmental factors. It is characterized by high water solubility and rapid degradation, particularly through microbial metabolism. epa.gov This rapid breakdown is a critical parameter in its environmental fate. Under aerobic soil conditions, the half-life of this compound isomers is extremely short. In contrast, under anaerobic conditions, the degradation process is slower. epa.gov Although this compound is considered to have high mobility in soils, its very short persistence significantly mitigates the risk of it leaching into groundwater. epa.gov The primary dissipation mechanism is microbial metabolism, which occurs more rapidly than hydrolysis or photodegradation. epa.gov

The dynamic behavior of pesticide residues in crops is influenced by factors such as the time between application and harvest, the degradation half-life within the plant, and the residence time in the soil. nih.gov Models that incorporate these dynamic factors, along with specific crop characteristics, are essential for accurately predicting residue levels in food products at the time of consumption. nih.govresearchgate.net

Table 2: Environmental Half-Life of this compound Isomers

IsomerConditionSoil TypeHalf-Life (t½)Reference
E-isomerAerobicSandy Loam1.2 hours
Z-isomerAerobicSandy Loam3.8 hours
Mevinphos (unspecified isomers)AnaerobicNot specified~12 days epa.gov

Advanced Analytical Methodologies for Phosdrin and Its Metabolites

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern pesticide residue analysis. Both gas and liquid chromatography offer powerful solutions for the determination of Phosdrin, each with specific advantages depending on the sample matrix and analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (GC-MS/MS), is a robust and widely used technique for the analysis of semi-volatile and volatile pesticides like this compound. europa.eu Its high selectivity and sensitivity are crucial for identifying and quantifying residues in complex food and environmental samples. epa.govnih.gov

Sample preparation is a critical preceding step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a prevalent approach for extracting pesticides from various matrices. europa.euepa.gov This method involves an initial extraction with acetonitrile (B52724), followed by a partitioning step using salts and a clean-up phase with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like fats and pigments. europa.eu

For the GC-MS analysis of this compound, specific instrumental parameters are optimized to ensure accurate detection. This includes the selection of an appropriate capillary column, such as a DB-5MS, and the programming of the oven temperature to achieve effective separation from other compounds. herts.ac.uknih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances sensitivity and selectivity by targeting specific precursor and product ions unique to this compound. nih.govnih.gov For instance, in a GC-MS/MS system, a specific precursor ion for Mevinphos (B165942) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. itcilo.orgfujifilm.com This tandem process significantly reduces background noise and matrix interference. europa.eunih.gov

Table 1: Example of GC-MS/MS Parameters for Mevinphos Analysis
ParameterValue/DescriptionSource(s)
Analyte Mevinphos itcilo.orgfujifilm.com
Instrumentation Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS) epa.govnih.gov
Sample Preparation Modified QuEChERS nih.gov
GC Column DB-5MS (or equivalent) herts.ac.uknih.gov
Injection Mode Splitless or On-Column Injection lcms.cz
Carrier Gas Helium herts.ac.uknih.gov
MS Ionization Electron Impact (EI) nih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) itcilo.orgfujifilm.com
Example MRM Transition Precursor Ion (m/z): 192.04 -> Product Ion (m/z): 127.03 itcilo.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable and complementary technique to GC-MS for pesticide residue analysis. europa.euresearchgate.net It is particularly well-suited for polar, non-volatile, and thermally labile compounds, a category into which many organophosphates and their metabolites fall. europa.euresearchgate.net The high sensitivity of modern LC-MS/MS systems allows for the detection of this compound at sub-ppb levels, easily meeting the stringent MRLs set by food safety regulations. mdpi.comnih.gov

Similar to GC-MS, effective sample preparation, such as the QuEChERS method, is vital for reliable LC-MS/MS analysis. mdpi.comthermofisher.com The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. inchem.org

The triple quadrupole mass spectrometer, operating in MRM mode, provides excellent sensitivity and selectivity. mdpi.com Analytes are identified based on their specific retention time and the ratio of two different MRM transitions, which provides a high degree of confidence in the identification and quantification. This capability is crucial when analyzing complex matrices where interferences are common. thermofisher.com LC-MS/MS methods have been developed for the simultaneous analysis of hundreds of pesticides, including this compound, in a single run, significantly increasing sample throughput. mdpi.com

Table 2: Example of LC-MS/MS Parameters for this compound (Mevinphos) Analysis
ParameterValue/DescriptionSource(s)
Analyte This compound (Mevinphos) nih.gov
Instrumentation (Ultra) High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS)
Sample Preparation QuEChERS or Liquid-Liquid Extraction (LLE) mdpi.com
LC Column C18 reversed-phase column mdpi.comnih.gov
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid/ammonium formate inchem.org
MS Ionization Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM) mdpi.com
Example Precursor Ion [M+H] m/z 225.052
Example Product Ion m/z 127.015

Challenges and Innovations in Analytical Method Development for Unstable Organophosphates

The analysis of unstable organophosphates like this compound is fraught with challenges, primarily due to their susceptibility to degradation during analysis. This compound is known to be thermally labile, meaning it can break down at the high temperatures typically used in conventional GC injectors. lcms.cz This thermal degradation leads to the formation of different products, resulting in inaccurate quantification and potential misidentification of the parent compound. lcms.cz

A significant innovation to overcome this challenge in GC analysis is the use of alternative injection techniques. On-column injection (OCI) has proven effective for thermally labile pesticides. lcms.cz In this technique, the sample is introduced directly onto the analytical column at a lower temperature, which then tracks the oven temperature program. This approach avoids the hot injector port, minimizing thermal degradation and providing a more accurate representation of the pesticide residues in the sample. lcms.cz

Isomeric Separation and Stereospecific Analysis

This compound exists as a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer (historically referred to as trans and cis, respectively). herts.ac.uk Technical-grade this compound typically contains a higher proportion of the more insecticidally active (E)-isomer. The toxicological properties and environmental fate can differ between the isomers of a pesticide. nih.govmdpi.com For many chiral pesticides, for example, one enantiomer may be responsible for the desired pesticidal activity while the other may contribute more to non-target toxicity. nih.gov Therefore, the ability to separate and quantify these individual isomers is of significant toxicological and regulatory importance. epa.gov

Chromatographic techniques are the primary means for achieving isomeric separation. For geometric isomers like those of this compound, both GC and HPLC can be effective. In gas chromatography, the use of high-resolution capillary columns can often resolve cis/trans isomers based on their slightly different physical properties and interactions with the stationary phase. nih.govmdpi.com Specific temperature programming can optimize the separation between closely eluting isomers. mdpi.com

For chiral pesticides, which have enantiomers (non-superimposable mirror images), specialized chiral stationary phases (CSPs) are required for separation, most commonly in HPLC. nih.govlcms.cz These CSPs, often based on polysaccharides, create a chiral environment that allows for differential interaction with each enantiomer, resulting in different retention times. lcms.cz While this compound itself is not chiral, many other organophosphates are, and the principles of stereospecific analysis are critical in the broader field of pesticide analysis. nih.govlcms.cz The development of methods to separate the (E)- and (Z)-isomers of this compound is essential for a complete understanding of its environmental behavior and toxicological profile. epa.gov

Research Paradigms and Future Directions in Phosdrin Studies

Development of In Vitro Models for Biochemical Mechanism Elucidation

The primary biochemical mechanism of Phosdrin and other organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. herts.ac.uknih.govnih.gov Future research paradigms are moving towards sophisticated in vitro models to dissect these mechanisms with greater precision and ethical consideration.

In vitro enzymatic inhibition assays are fundamental tools for investigating the neurotoxic potential of pesticides. nih.gov These methods allow for the direct assessment of a chemical's ability to inhibit enzymes like AChE and butyrylcholinesterase (BChE) outside of a living organism. nih.gov This approach isolates the chemical-enzyme interaction, providing clear, quantifiable data on inhibitory capacity without the confounding variables of metabolism, distribution, and excretion found in whole-animal studies. nih.govnih.gov For instance, studies can directly measure the concentration-dependent inhibition of AChE by various pesticides, revealing their relative potencies and specificities. nih.gov

Advancements in cell culture provide more complex and biologically relevant models. Human induced pluripotent stem cells (iPSCs) can be differentiated into neural stem cells, neurons, and glial cells, creating a human-derived neural network in a dish. nih.gov These models are instrumental in studying developmental neurotoxicity (DNT). nih.gov Researchers can apply compounds like organophosphates to these developing cultures and observe effects on neurite outgrowth, synapse formation, and spontaneous electrical activity, linking biochemical inhibition to functional cellular deficits. nih.gov Combining these advanced cell models with biokinetic studies, which measure the actual concentration of the chemical and its metabolites within the cells, offers a powerful strategy for quantitative risk assessment. nih.gov

These in vitro systems offer a crucial platform for high-throughput screening of new chemical entities, allowing for the early identification of potentially harmful AChE inhibitors long before they would be considered for widespread use.

Comparative Environmental Fate Research of Organophosphates

Understanding the environmental fate of this compound is essential, especially when compared with other organophosphates, to predict environmental persistence, mobility, and potential exposure risks. Organophosphates are generally considered to have relatively fast degradation rates compared to older organochlorine pesticides. geoscienceworld.orgresearchgate.net However, their behavior varies significantly based on chemical structure and environmental conditions such as pH, temperature, and microbial activity. geoscienceworld.orgresearchgate.net

This compound is readily soluble in water and degrades rapidly in soil, primarily through microbial action, with a half-life of about one day under aerobic conditions. epa.govherts.ac.uk Its hydrolysis is highly dependent on pH, becoming more rapid in alkaline conditions. nih.gov While it is potentially mobile in soils, its short half-life generally prevents it from leaching into groundwater. epa.govherts.ac.uk

Comparative research highlights the diversity in persistence among organophosphates. For example, Chlorpyrifos shows stronger adsorption to soil particles than Dimethoate, affecting its mobility. researchgate.net The degradation half-life of organophosphates can range from days to months, influenced heavily by the presence of adapted microbial communities. geoscienceworld.orgresearchgate.net Soils with a history of organophosphate application often show accelerated biodegradation rates. geoscienceworld.orgresearchgate.net Computational studies comparing the degradation of Mevinphos (B165942) and Monocrotophos by hydroxyl radicals show different dominant reaction pathways and rates, further illustrating the structural influence on environmental fate. nih.gov

CompoundPrimary Degradation PathwaySoil Half-Life (Approximate)Key Environmental Factors
This compound (Mevinphos)Microbial Metabolism, Hydrolysis epa.gov~1 day (aerobic) epa.govpH, Microbial Activity epa.govnih.gov
ChlorpyrifosMicrobial Metabolism, Hydrolysis researchgate.net11-14 days researchgate.netSoil Type (adsorption), pH researchgate.net
DimethoateBiotic and Abiotic Hydrolysis researchgate.net~14-17 days researchgate.netpH (alkaline), Microbial Activity researchgate.net
MonocrotophosHydroxyl Radical Degradation nih.govVariableAtmospheric/Aqueous Conditions nih.gov

This comparative approach is vital for environmental risk assessment, helping to model how different organophosphates will behave upon release and informing regulatory decisions.

Strategies for Understanding Organophosphate Detoxification and Degradation Pathways

The breakdown of organophosphates like this compound in the environment and in biological systems is a critical area of research. Detoxification pathways can be broadly categorized as abiotic (chemical) and biotic (microbial/enzymatic).

Abiotic Degradation:

Hydrolysis: This is a major chemical degradation pathway for many organophosphates. The rate is highly dependent on pH and temperature. geoscienceworld.orgresearchgate.net For this compound, hydrolysis is significantly faster at higher pH levels; its half-life is 120 days at pH 6 but only 3 days at pH 9. nih.gov

Photolysis: Degradation by sunlight is another abiotic route, though often slower than hydrolysis and biodegradation. geoscienceworld.orgresearchgate.net

Biotic Degradation: Biodegradation by microorganisms is considered the primary mechanism for the detoxification of organophosphates in many soil and water environments. scielo.org.mx A diverse range of bacteria, fungi, and algae have evolved the ability to break down these xenobiotic compounds, often using them as a source of carbon or phosphorus. mdpi.com

Key strategies for understanding these pathways include:

Isolation and Characterization of Microorganisms: Researchers isolate microbes from pesticide-contaminated soils and assess their ability to degrade specific organophosphates. scielo.org.mx Studies have identified bacterial consortia and pure strains, such as Stenotrophomonas malthophilia and Proteus vulgaris, capable of degrading organophosphates like Tetrachlorvinphos. scielo.org.mx

Metabolic Pathway Elucidation: Once degrading microbes are identified, research focuses on identifying the specific metabolic pathways and enzymes involved. mdpi.com Enzymes such as phosphotriesterases (PTEs) are of significant interest as they can hydrolyze the phosphate (B84403) ester bonds common to organophosphates, rendering them less toxic. nih.gov

Computational and Genetic Analysis: Quantum chemical methods are used to model the reaction mechanisms at a molecular level, predicting degradation pathways and reaction kinetics, as demonstrated in studies of Mevinphos degradation by OH radicals. nih.gov Genetic analysis helps to identify the genes responsible for producing degradative enzymes, which can be harnessed for bioremediation technologies. mdpi.com

Degradation StrategyDescriptionExample Organisms/Enzymes
Microbial DegradationUse of microorganisms to break down pesticides into less harmful compounds. scielo.org.mxmdpi.comStenotrophomonas, Proteus, Vibrio, Serratia scielo.org.mx
Enzymatic DetoxificationUse of specific enzymes to catalyze the breakdown of pesticides. nih.govPhosphotriesterases (PTE), Carboxylesterases nih.gov
Chemical HydrolysisBreakdown of the molecule by reaction with water, often pH-dependent. nih.govgeoscienceworld.orgNot applicable

Understanding these degradation pathways is not only crucial for predicting environmental persistence but also for developing effective bioremediation strategies for contaminated sites. mdpi.com

Implications for Environmentally Benign Pesticide Design and Sustainable Agricultural Chemistry

The extensive research on first and second-generation organophosphates like this compound has profound implications for the future of agriculture. The very properties that made this compound a potent, broad-spectrum insecticide—its high acute toxicity and mechanism of action—are also the source of its significant environmental and health concerns. epa.govherts.ac.uk This knowledge now drives the design of "greener" or environmentally benign pesticides.

The core principle is to create molecules that possess high efficacy against target pests but have minimal impact on non-target organisms and the environment. This involves a multi-faceted design strategy:

Promoting Biodegradability: A key lesson from this compound and its contemporaries is the importance of environmental persistence. geoscienceworld.orgresearchgate.net Future pesticide design focuses on incorporating chemical structures that are more susceptible to rapid degradation by common environmental microbes or through abiotic processes like hydrolysis. mdpi.com Understanding the enzymatic pathways of detoxification allows chemists to design molecules that can be readily broken down by enzymes like PTEs into non-toxic metabolites. nih.gov

Increasing Target Specificity: Broad-spectrum insecticides like this compound affect a wide range of organisms, including beneficial insects and wildlife. epa.govherts.ac.uk Modern pesticide development aims for greater specificity, targeting biochemical pathways unique to the pest insect. This reduces collateral damage to the ecosystem.

Reducing Non-Target Toxicity: The high mammalian toxicity of this compound is a major drawback. epa.gov Designing new pesticides involves a thorough evaluation of their interaction with mammalian systems, particularly the nervous system. The goal is to create compounds with a high margin of safety, meaning they are highly toxic to the target pest but have low toxicity to mammals, birds, and fish.

Adopting a Systems Approach: Sustainable agricultural chemistry is moving beyond simply replacing one chemical with another. It involves integrating pest management strategies (IPM), utilizing biological controls, and developing pesticides that fit within a larger, more holistic, and sustainable agricultural system. researchgate.net This includes considering the entire lifecycle of a pesticide, from synthesis to final degradation.

The legacy of this compound serves as a critical case study, highlighting the need to balance agricultural productivity with environmental stewardship. The insights gained from its biochemical and environmental fate are foundational to the ongoing quest for a more sustainable approach to crop protection.

Q & A

Q. Methodological Guidance :

  • Use isotopically labeled internal standards (e.g., deuterated analogs) to mitigate matrix effects in residue analysis.
  • Validate detection limits (LOQ) below 0.01 ppm to align with historical residue studies (e.g., California’s 1986-87 food product tests) .

How does this compound’s mechanism of action as an acetylcholinesterase inhibitor inform experimental models for acute toxicity assessment?

Basic Research Question
this compound inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation and neurotoxicity. In vitro models using human neuronal cell lines (e.g., SH-SY5Y) should measure AChE activity via Ellman’s assay, while in vivo studies in rodents require dose-response curves to establish LD50 values. Behavioral endpoints (e.g., tremors, respiratory distress) must be quantified using standardized scales like the Functional Observational Battery (FOB) .

Q. Methodological Guidance :

  • Include positive controls (e.g., parathion) to validate assay sensitivity.
  • Monitor plasma cholinesterase activity as a biomarker of exposure .

What experimental design considerations are critical for reconciling contradictory findings in this compound’s neurobehavioral toxicity across species?

Advanced Research Question
Discrepancies in neurobehavioral outcomes (e.g., between pigeons and primates) may arise from interspecies metabolic differences or dosing regimens. Researchers should:

Standardize exposure routes (oral vs. dermal) to reflect real-world scenarios.

Use cross-species pharmacokinetic modeling to adjust doses for body surface area and metabolic rate.

Incorporate EEG or microdialysis to measure real-time neurotransmitter fluctuations .

Example : A 1972 study on squirrel monkeys showed dose-dependent response rate reductions under variable interval reinforcement schedules, whereas pigeons exhibited delayed effects, suggesting species-specific AChE recovery rates .

How can researchers address gaps in this compound’s carcinogenicity profile given the lack of long-term bioassays?

Advanced Research Question
No carcinogenicity studies exist for this compound, posing challenges for risk assessment. Mitigate this by:

Conducting in vitro genotoxicity assays (Ames test, micronucleus assay) to screen for mutagenic potential.

Leveraging structural analogs (e.g., malathion) to infer carcinogenic pathways via quantitative structure-activity relationship (QSAR) modeling.

Proposing longitudinal epidemiological studies in occupationally exposed cohorts, controlling for confounders like co-exposure to other organophosphates .

What methodologies optimize the detection of this compound residues in agricultural matrices despite its rapid degradation?

Advanced Research Question
To resolve false negatives in residue analysis:

Collect field samples within 24 hours of application.

Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile for high recovery rates.

Use tandem mass spectrometry to distinguish this compound from degradation products (e.g., mevinphos oxon) .

Data Insight : California’s 1986-87 testing detected no residues in 344 food products, underscoring the need for ultra-sensitive protocols .

How should neurobehavioral studies differentiate between this compound’s acute toxicity and subclinical neurological effects?

Advanced Research Question
Subclinical effects (e.g., cognitive deficits) may occur below overt toxicity thresholds. Recommended approaches:

Apply operant conditioning paradigms (e.g., fixed-ratio schedules) to quantify subtle performance changes.

Integrate biomarker panels (e.g., serum neurofilament light chain) with behavioral endpoints.

Use longitudinal designs to assess recovery timelines post-exposure .

What are the ethical and methodological challenges in designing human exposure studies for this compound?

Advanced Research Question
Direct human studies are ethically prohibitive due to acute toxicity risks. Alternatives include:

Retrospective analysis of occupational exposure records paired with biomarker data (e.g., urinary dialkyl phosphates).

In silico modeling using physiologically based pharmacokinetic (PBPK) simulations.

Collaborating with agricultural communities to conduct ecological studies on indirect exposure pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.